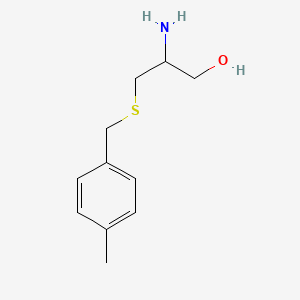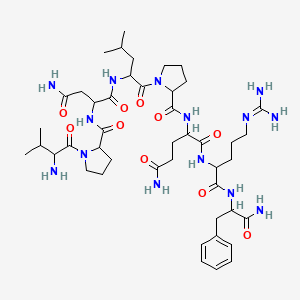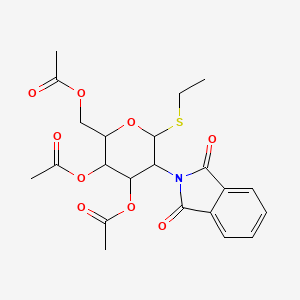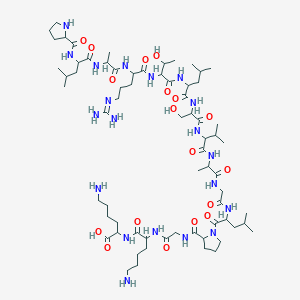
2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl alpha-D-Mannopyranoside is a carbohydrate derivative consisting of a mannose unit attached to a 4-methoxyphenyl moiety through a glycosidic bond. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside typically involves the glycosylation of mannose with 4-methoxyphenol. This reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxyphenyl alpha-D-Mannopyranoside may involve large-scale glycosylation processes using optimized catalysts and reaction conditions. The product is then purified through crystallization or chromatography to achieve the required purity levels for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl alpha-D-Mannopyranoside can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can introduce new functional groups onto the molecule .
Aplicaciones Científicas De Investigación
4-Methoxyphenyl alpha-D-Mannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving carbohydrate-protein interactions.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenyl alpha-D-Mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl alpha-D-Mannopyranoside: Another mannose derivative with similar glycosidic bonds.
4-Aminophenyl alpha-D-Mannopyranoside: A compound with an amino group instead of a methoxy group.
Uniqueness
4-Methoxyphenyl alpha-D-Mannopyranoside is unique due to its specific methoxyphenyl moiety, which imparts distinct chemical properties and reactivity compared to other mannose derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXFVXJMCGPTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871921 |
Source


|
| Record name | 4-Methoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286063.png)
![15-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B15286065.png)
![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)

![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)

![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)

![2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)

![2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate](/img/structure/B15286145.png)
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)
